molecular formula C19H28N2O2 B5352543 N-(cyclohexylmethyl)-4-(4-morpholinylmethyl)benzamide

N-(cyclohexylmethyl)-4-(4-morpholinylmethyl)benzamide

Cat. No.: B5352543
M. Wt: 316.4 g/mol
InChI Key: UVNHJRSPPUUAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-4-(4-morpholinylmethyl)benzamide, also known as CXM, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CXM belongs to a class of compounds known as benzamides, which have been studied for their various pharmacological activities.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-4-(4-morpholinylmethyl)benzamide is not fully understood, but it is believed to involve the modulation of various cellular pathways. In cancer cells, this compound has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is essential for the survival and proliferation of cancer cells. Inflammatory pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway have also been implicated in the anti-inflammatory effects of this compound. Additionally, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer effects. Inflammatory pathways such as the production of cytokines and chemokines have been shown to be modulated by this compound, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, which may contribute to its analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(cyclohexylmethyl)-4-(4-morpholinylmethyl)benzamide is its potential therapeutic applications in various areas such as cancer, inflammation, and pain management. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development. However, one of the limitations of this compound is its limited availability and high cost, which may hinder its widespread use in scientific research.

Future Directions

For the study of N-(cyclohexylmethyl)-4-(4-morpholinylmethyl)benzamide include the elucidation of its mechanism of action, the development of this compound derivatives, and the exploration of its use in combination with other drugs or therapies.

Synthesis Methods

The synthesis of N-(cyclohexylmethyl)-4-(4-morpholinylmethyl)benzamide involves the reaction between 4-(4-morpholinylmethyl)benzaldehyde and cyclohexylmethylamine. The reaction is carried out under controlled conditions, and the resulting product is purified through recrystallization. The purity of this compound is determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-(cyclohexylmethyl)-4-(4-morpholinylmethyl)benzamide has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and pain management. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. This compound has also been studied for its anti-inflammatory effects, where it has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been studied for its analgesic effects, where it has been shown to reduce pain in animal models of neuropathic pain.

Properties

IUPAC Name

N-(cyclohexylmethyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-19(20-14-16-4-2-1-3-5-16)18-8-6-17(7-9-18)15-21-10-12-23-13-11-21/h6-9,16H,1-5,10-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNHJRSPPUUAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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